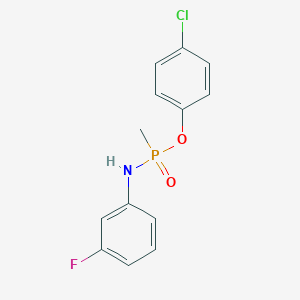
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl N-(3-fluorophenyl)-P-methylphosphonamidoate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPFMP and belongs to the class of organophosphates. CPFMP has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mechanism of Action
CPFMP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of nerve agents, which makes CPFMP a potential candidate for the development of nerve agent antidotes.
Biochemical and Physiological Effects:
CPFMP has been shown to have significant effects on the nervous system. It can cause symptoms such as muscle weakness, respiratory distress, and convulsions. CPFMP has also been shown to have effects on the cardiovascular system, causing changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
CPFMP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CPFMP is also stable under a wide range of conditions, making it suitable for use in various experiments. However, CPFMP is highly toxic and requires careful handling to avoid exposure.
Future Directions
There are several future directions for research involving CPFMP. One potential area of research is the development of CPFMP-based nerve agent antidotes. Another potential area of research is the use of CPFMP in the development of drugs for the treatment of neurodegenerative diseases. Additionally, CPFMP could be used as a tool for studying the nervous system and its functions.
In conclusion, CPFMP is a chemical compound that has significant potential for use in scientific research. It has been synthesized using various methods and has been studied for its potential applications in the development of pesticides, nerve agent antidotes, and drugs for the treatment of neurodegenerative diseases. While CPFMP has several advantages for use in lab experiments, it is highly toxic and requires careful handling. There are several future directions for research involving CPFMP, and further studies could lead to significant advancements in various fields of science.
Synthesis Methods
CPFMP can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 3-fluoroaniline in the presence of triethylamine and then reacting the resulting product with dimethyl phosphonoacetate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
CPFMP has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organophosphates that have potential applications as pesticides and nerve agents. CPFMP has also been studied for its potential use in the development of drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFNO2P/c1-19(17,16-12-4-2-3-11(15)9-12)18-13-7-5-10(14)6-8-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQZZIULHKNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenoxy)(methyl)phosphoryl]-3-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5629810.png)


![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)


